molecular formula C17H31N4NaO9P B12355390 CID 156592035

CID 156592035

Cat. No.: B12355390
M. Wt: 489.4 g/mol
InChI Key: FXEVFXVTGCWVPK-RTWAALBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on structural analogs referenced in , it is hypothesized to belong to the oscillatoxin family, a group of marine-derived cyclic polyethers with cytotoxic properties. Oscillatoxins are characterized by large macrocyclic lactone rings with varying substituents, which influence their bioactivity and physicochemical properties .

While direct structural data for CID 156592035 are absent, its proximity in PubChem ID to oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) suggests it may share a similar backbone with modifications in functional groups or stereochemistry.

Properties

Molecular Formula

C17H31N4NaO9P

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C17H31N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h7-15,18,22-24H,3-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26);/t7?,8?,9?,10?,11-,12+,13?,14-,15?;/m0./s1

InChI Key

FXEVFXVTGCWVPK-RTWAALBISA-N

Isomeric SMILES

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na]

Canonical SMILES

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

    Organic Synthesis: This involves the use of organic reagents and catalysts to form the desired compound through a series of chemical reactions.

    Industrial Production: Large-scale production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

CID 156592035 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156592035 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 156592035 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following oscillatoxin derivatives are selected for comparison based on PubChem ID proximity and structural homology ():

Compound CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
Oscillatoxin D 101283546 C₃₈H₅₈O₁₀ 682.86 Macrocyclic lactone, hydroxyl Cytotoxic, ichthyotoxic
30-Methyl-Oscillatoxin D 185389 C₃₉H₆₀O₁₀ 696.89 Methylated side chain Enhanced membrane permeability
Oscillatoxin E 156582093 C₃₇H₅₆O₁₀ 668.84 Epoxide, unsaturated bond Neurotoxic
Oscillatoxin F 156582092 C₃₆H₅₄O₁₀ 654.82 Carboxylic acid derivative Antioxidant properties
CID 156592035 (hypothesized) 156592035 Not available ~650–700 (estimated) Likely hydroxyl/methyl groups Unreported (presumed cytotoxic)
Key Findings :

Structural Modifications :

  • Oscillatoxin D vs. 30-Methyl-Oscillatoxin D : Methylation at the C30 position increases molecular weight by ~14 Da and enhances lipophilicity, correlating with improved membrane interaction .
  • Oscillatoxin E vs. F : The replacement of an epoxide group (E) with a carboxylic acid (F) reduces molecular weight by ~14 Da and alters solubility, favoring aqueous environments in F .

Physicochemical Properties :

  • LogP Values : Methylated derivatives (e.g., CID 185389) exhibit higher LogP (estimated ~4.5) compared to hydroxyl-rich analogs (LogP ~3.2), influencing bioavailability and environmental persistence .
  • Solubility : Oscillatoxin F (CID 156582092) shows higher aqueous solubility (86.7 mg/mL) due to its polar carboxylic acid group, whereas oscillatoxin D (CID 101283546) is more soluble in organic solvents .

Biological Activity :

  • Methylation (CID 185389) enhances cytotoxicity in brine shrimp assays, while epoxide-containing oscillatoxin E (CID 156582093) demonstrates neurotoxicity in zebrafish models .
  • The bioactivity of this compound remains speculative but may align with oscillatoxin D/F due to structural homology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.